molecular formula C14H17F2NO2 B2383622 Benzyl (4,4-difluorocyclohexyl)carbamate CAS No. 810675-56-0

Benzyl (4,4-difluorocyclohexyl)carbamate

Cat. No. B2383622
CAS RN: 810675-56-0
M. Wt: 269.292
InChI Key: NHMGOPSQEAPSDE-UHFFFAOYSA-N
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Description

Benzyl (4,4-difluorocyclohexyl)carbamate is a chemical compound with the formula C14H17F2NO2 . It contains a total of 45 bonds, including 24 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), and 1 aldehyde(s) (aliphatic) .


Molecular Structure Analysis

The molecular structure of Benzyl (4,4-difluorocyclohexyl)carbamate includes a carbamate group, a benzyl group, and a difluorocyclohexyl group . The presence of these groups may influence the compound’s reactivity and properties.


Chemical Reactions Analysis

Benzyl carbamate, a related compound, is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids . This suggests that Benzyl (4,4-difluorocyclohexyl)carbamate might undergo similar reactions.

Scientific Research Applications

Condensation Reactions

Benzyl carbamate has been used in condensation reactions with glyoxal in polar protic and aprotic solvents . This acid-catalyzed condensation process has led to the discovery of new processes occurring during the cascade condensation of glyoxal with ammonia derivatives . This research has also identified several processes that hinder the formation of caged compounds .

Synthesis of Caged Compounds

The compound has been used in the synthesis of substituted 2,4,6,8,10,12-hexaazaisowurtzitane . This is a challenging process, and the selection of starting ammonia derivatives is very limited . The research into this area is important for developing alternative synthetic routes to these compounds .

Development of High-Energy-Density Materials (HEDMs)

The synthesis of caged nitramines of aza- and oxaazaisowurtzitanes is one of the most actively developing directions in the synthesis of high-energy-density materials (HEDMs) . Benzyl carbamate plays a crucial role in this synthesis process .

Preparation of Fluorinated Benzyl Carbamates

A series of seven fluorinated benzyl carbamates of 4-aminosalicylanilides and unsubstituted benzyl [3-hydroxy-4-(phenylcarbamoyl)phenyl]carbamate have been prepared . These compounds are designed as agents with the expected anticholinesterase and anti-inflammatory activity .

Lipophilicity Determinations

The hydro-lipophilic properties of these mono-, di-, and tri-substituted carbamates have been investigated . All the discussed derivatives of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid were analyzed using reversed-phase high performance liquid chromatography to measure lipophilicity .

Drug Development

One of the major prerequisites for pharmacological screening and drug development is the prediction of absorption, e.g., the transport of a molecule through membranes . Drugs most frequently cross biological barriers by passive transport, which strongly depends on lipophilicity . The lipophilicity of these carbamates plays a crucial role in this process .

properties

IUPAC Name

benzyl N-(4,4-difluorocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c15-14(16)8-6-12(7-9-14)17-13(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMGOPSQEAPSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4,4-difluorocyclohexyl)carbamate

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